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Compound Name: (S)-2-FLUOROPROPAN-1-OL
CAS No.: 877822-87-2
Cat. No.: B3043498
Get Quote
. J

(S)-2-fluoropropan-1-ol is a chiral fluorinated alcohol that represents a class of increasingly
vital building blocks for the pharmaceutical, agrochemical, and materials science sectors. The
strategic incorporation of fluorine into organic molecules can dramatically alter their
physicochemical and biological properties, including metabolic stability, lipophilicity, and binding
affinity. When combined with a specific stereocenter, as in the (S)-enantiomer of 2-
fluoropropan-1-ol, this molecule offers a powerful tool for medicinal chemists and researchers
to probe and modulate biological systems with high precision.

This guide, intended for researchers, scientists, and drug development professionals, provides
a comprehensive overview of (S)-2-fluoropropan-1-ol. We will delve into its core properties,
proven synthetic strategies, safety protocols grounded in established data, and its applications
as a valuable synthetic intermediate. The narrative emphasizes the causality behind
experimental choices, providing not just protocols but the scientific reasoning that underpins
them.

Chemical Identity and Physicochemical Properties
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A specific CAS (Chemical Abstracts Service) number for the (S)-enantiomer is not prominently
available in public databases. Therefore, for regulatory and general reference, the CAS number
of the racemic mixture, 3824-87-1, is often used. The (R)-enantiomer is assigned CAS Number
876747-18-1[1]. It is imperative for researchers to characterize the enantiomeric purity of their
material to ensure stereochemical integrity.

The molecule consists of a propanol backbone with a fluorine atom at the chiral C2 position.
This structure imparts unique properties, stemming from the high electronegativity of fluorine
and the presence of a primary alcohol functional group.

Table 1: Physicochemical Properties of 2-Fluoropropan-1-ol

Property Value Source(s)
CAS Number 3824-87-1 (Racemic) [21[3114]
Molecular Formula CsH/FO [2][3]
Molecular Weight 78.09 g/mol [1112][3]
Appearance Clear, colorless liquid [4]
Boiling Point ~115 °C (for racemic mixture) [4]
IUPAC Name (2S)-2-fluoropropan-1-ol N/A
XLogP3-AA 0.3 [1][3]
Hydrogen Bond Donor Count 1 [11[3]
CH:);(ljjrnotgen Bond Acceptor 5 e
Rotatable Bond Count 1 [1][3]

Note: Some physical properties are reported for the racemic mixture and may vary slightly for
the pure enantiomer.

Core Synthetic Strategies: Pathways to
Enantiopurity
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Achieving high enantiomeric excess (ee) is critical for the application of (S)-2-fluoropropan-1-
ol in drug development, as different enantiomers can have vastly different biological
activities[5]. The two most prevalent strategies for synthesizing this chiral alcohol are the
asymmetric reduction of a prochiral ketone and the enzymatic kinetic resolution of the racemic
alcohol.

Asymmetric Reduction of 2-Fluoro-1-propanone

This "bottom-up" approach constructs the desired stereocenter from a flat, prochiral ketone.
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for this
transformation due to its high enantioselectivity and predictable stereochemical outcomel[6].

Causality and Mechanistic Insight: The CBS reduction utilizes a chiral oxazaborolidine catalyst
that complexes with a borane source (e.g., borane-dimethyl sulfide complex). This chiral
complex then coordinates to the carbonyl oxygen of the ketone. The steric bulk of the catalyst
directs the hydride delivery from the borane to one specific face of the carbonyl, leading to the
formation of one enantiomer in excess. The choice of the (S)- or (R)-catalyst directly
determines the stereochemistry of the resulting alcohol.
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Figure 1: CBS Reduction Workflow for (S)-2-fluoropropan-1-ol.

Experimental Protocol: CBS Reduction

e Inert Atmosphere: To a flame-dried, three-neck round-bottom flask under a nitrogen
atmosphere, add a solution of the (S)-CBS catalyst (5-10 mol%) in anhydrous
tetrahydrofuran (THF).

o Borane Addition: Cool the flask to 0°C and slowly add the borane-dimethyl sulfide (BHs-
DMS) complex (1.0-1.2 equivalents). Stir for 15 minutes to allow for complex formation.

e Substrate Addition: Slowly add a solution of 2-fluoro-1-propanone (1.0 equivalent) in
anhydrous THF to the reaction mixture over 30-60 minutes, maintaining the temperature at
0°C.

o Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or
gas chromatography (GC). The reaction is typically complete within a few hours.

e Quenching: Upon completion, slowly and carefully quench the reaction by adding methanol
dropwise at 0°C until gas evolution ceases.

o Workup: Warm the mixture to room temperature, remove the solvent under reduced
pressure, and perform a standard aqueous workup followed by extraction with an organic
solvent (e.g., ethyl acetate).

 Purification: Purify the crude product by silica gel column chromatography to yield the
enantiomerically enriched (S)-2-fluoropropan-1-ol. Enantiomeric excess should be
determined by chiral HPLC or GC.

Enzymatic Kinetic Resolution (EKR)

This strategy starts with the inexpensive racemic 2-fluoropropan-1-ol and uses an enzyme to
selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.

Causality and Mechanistic Insight: Lipases, such as Candida antarctica Lipase B (CALB), are
highly effective for this transformation. In a non-aqueous solvent, the enzyme's active site is
chiral and will preferentially bind and catalyze the acylation of one enantiomer (e.g., the R-
enantiomer) at a much faster rate than the other. By stopping the reaction at approximately
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50% conversion, one can isolate the unreacted (S)-alcohol with high enantiomeric purity and
the acylated (R)-ester.

Applications in Research and Drug Development

The utility of (S)-2-fluoropropan-1-ol lies in its role as a chiral building block. The introduction
of fluorine can block metabolic oxidation at the C2 position and can form strong hydrogen
bonds, influencing the conformation and binding of a drug molecule to its target receptor[7][8].

o Chiral Intermediates: It is a key starting material for the synthesis of more complex
molecules where the stereochemistry at the fluorinated carbon is crucial for biological
activity[9][10]. The U.S. Food and Drug Administration (FDA) guidelines emphasize the need
to establish absolute stereochemistry early in the drug development process, making
enantiopure starting materials highly valuable[5][11].

e Probing Molecular Interactions: The fluorine atom serves as an excellent probe for NMR
studies. °F NMR is a powerful technique for studying drug-protein interactions, as the
fluorine chemical shift is highly sensitive to its local environment[12][13].

Spectroscopic Analysis: Confirmation of Structure
and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the
structure of (S)-2-fluoropropan-1-ol. Both *H NMR and *°F NMR are essential for full
characterization.

e 1H NMR: The proton spectrum will show characteristic signals for the methyl (CHs),
methylene (CH20H), and methine (CHF) protons. The key feature will be the splitting of
these signals due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

e 19F NMR: As the 1°F isotope has 100% natural abundance and is a spin % nucleus, 1°F NMR
is highly sensitive[14]. A single signal will be observed for the fluorine atom. This signal will
be split into a complex multiplet by the adjacent protons, providing definitive evidence of its
position in the molecule. This technique is also invaluable for monitoring reaction progress
and purity[13].
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Figure 2: Expected NMR Spectroscopic Features.

Safety and Handling Protocols: A Self-Validating
System

Fluorinated alcohols require careful handling due to their potential hazards. The Globally
Harmonized System (GHS) classifications for 2-fluoropropan-1-ol indicate it is a flammable
liquid that can cause skin and serious eye irritation. It may also be harmful if swallowed or
inhaled[1][3][4].

Table 2: GHS Hazard Information for 2-Fluoropropan-1-ol
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Pictogram(s) Signal Word Hazard Statement(s)

H226: Flammable liquid and

& GHs02, | GHSO07 Warning
vapor[3][15]

H302/H332: Harmful if

swallowed or if inhaled[3][4]

H315: Causes skin irritation[3]
[15]

H319: Causes serious eye
irritation[3][4]

H335: May cause respiratory
irritation[3][15]

Mandatory Handling Procedures:

e Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
Ensure an eyewash station and safety shower are readily accessible[16].

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves (e.g., neoprene), a flame-retardant lab coat, and chemical safety goggles or a face
shield[16].

» Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-
sparking tools when handling. The compound is classified as a flammable liquid[3]. Store in a
tightly closed container in a cool, dry, and well-ventilated area designated for flammable

liquids.

o Spill Management: In case of a spill, evacuate the area. Use personal protective equipment.
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed
container for disposal. Avoid breathing vapors[16].

o Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do
not allow it to enter the sewer system.
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By understanding the "why" behind these safety measures—the flammability (H226), the irritant
nature (H315, H319), and the toxicity (H302/H332)—researchers can create a self-validating
system of safety in the laboratory.

Conclusion

(S)-2-fluoropropan-1-ol is more than just a chemical reagent; it is a strategic tool for molecular
design. Its uniqgue combination of chirality and fluorination provides a pathway to novel
chemical entities with enhanced properties. A thorough understanding of its synthesis,
properties, and handling requirements is essential for leveraging its full potential. By adhering
to rigorous synthetic protocols and stringent safety measures, researchers can confidently and
effectively incorporate this valuable building block into their discovery and development
programs, paving the way for the next generation of therapeutics and advanced materials.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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